2-(1-methyltetrazol-5-yl)sulfanyl-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]ethanamine
Description
2-(1-methyltetrazol-5-yl)sulfanyl-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]ethanamine is a complex organic compound that features a tetrazole ring, a sulfanyl group, and a pyrazole ring
Properties
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7S/c1-27-20(24-25-26-27)28-12-11-21-13-18-14-22-23-19(18)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-10,14,21H,11-13H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRXRWAAXJYNLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCCNCC2=C(NN=C2)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyltetrazol-5-yl)sulfanyl-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]ethanamine typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the tetrazole derivative with a thiol compound under basic conditions.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting a hydrazine derivative with a 1,3-diketone.
Coupling Reactions: The final step involves coupling the tetrazole-sulfanyl derivative with the pyrazole derivative using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyltetrazol-5-yl)sulfanyl-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]ethanamine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups on the phenyl rings can be reduced to amines using reducing agents such as tin(II) chloride or iron powder.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid, and ethanol.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
2-(1-methyltetrazol-5-yl)sulfanyl-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]ethanamine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammation, cancer, and infectious diseases.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic, optical, or mechanical properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1-methyltetrazol-5-yl)sulfanyl-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]ethanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The tetrazole and pyrazole rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-methyltetrazol-5-yl)sulfanyl-1-morpholin-4-yl-ethanone
- 2-(1-methyltetrazol-5-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
- 2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide
Uniqueness
2-(1-methyltetrazol-5-yl)sulfanyl-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]ethanamine is unique due to its combination of a tetrazole ring, a sulfanyl group, and a pyrazole ring. This unique structure allows it to interact with a wide range of molecular targets and participate in various chemical reactions, making it a versatile compound for scientific research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
